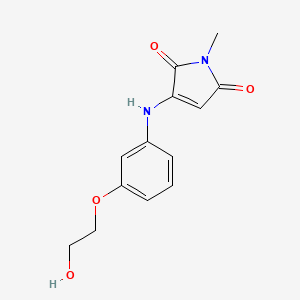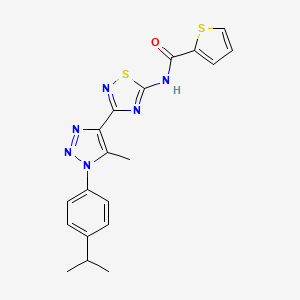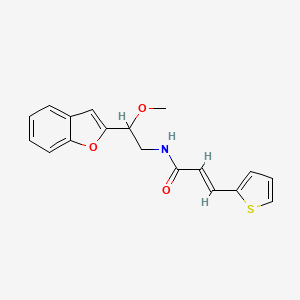
tert-butyl N-(4-amino-4-phenylbutyl)carbamate
概要
説明
Tert-butyl N-(4-amino-4-phenylbutyl)carbamate is a chemical compound with the molecular formula C15H24N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound has gained significant attention in scientific research due to its potential biological activity and various applications.
作用機序
Target of Action
Tert-butyl (4-amino-4-phenylbutyl)carbamate primarily targets the NR2B-selective NMDA receptors . These receptors play a crucial role in the transmission and modulation of synaptic signals, including the excitatory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets by binding to the NR2B-selective NMDA receptors. This interaction results in the antagonism of these receptors, which inhibits the activity of the NMDA receptors . The inhibition of these receptors can lead to a decrease in the excitatory neurotransmission in the central nervous system .
Biochemical Pathways
The antagonism of the NR2B-selective NMDA receptors by Tert-butyl (4-amino-4-phenylbutyl)carbamate affects the glutamatergic signaling pathway. This pathway is involved in various physiological processes, including learning, memory, and synaptic plasticity . The downstream effects of this interaction can lead to changes in these processes .
Pharmacokinetics
The compound’s structure and physicochemical properties, such as its molecular weight and solubility, can influence its ADME properties and thus its bioavailability .
Result of Action
The molecular and cellular effects of Tert-butyl (4-amino-4-phenylbutyl)carbamate’s action include the inhibition of the activity of the NR2B-selective NMDA receptors. This inhibition can lead to a decrease in the excitatory neurotransmission in the central nervous system . The cellular effects can include changes in neuronal excitability and synaptic transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl (4-amino-4-phenylbutyl)carbamate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the physiological environment in which the compound is administered, such as the gastrointestinal tract or the bloodstream, can also influence its action and efficacy .
生化学分析
Biochemical Properties
Tert-butyl (4-amino-4-phenylbutyl)carbamate plays a role in biochemical reactions. It is used in the preparation of cyclic benzamidines as NR2B-selective NMDA receptor antagonists This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-4-phenylbutyl)carbamate typically involves the reaction of 4-aminobutylbenzene with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tert-butyl N-(4-amino-4-phenylbutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines .
科学的研究の応用
Tert-butyl N-(4-amino-4-phenylbutyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
類似化合物との比較
Similar Compounds
Tert-butyl N-(4,4-diethoxybutyl)carbamate: A derivative with similar protecting group properties.
Tert-butyl (4-aminobenzyl)carbamate: Another carbamate derivative used for similar applications.
Uniqueness
Tert-butyl N-(4-amino-4-phenylbutyl)carbamate is unique due to its specific structure, which provides stability and reactivity under various conditions. Its ability to act as a protecting group for amines makes it valuable in organic synthesis and drug development .
特性
IUPAC Name |
tert-butyl N-(4-amino-4-phenylbutyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZJZEXHKLIMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357443-58-4 | |
| Record name | tert-butyl N-(4-amino-4-phenylbutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2980317.png)
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2980319.png)
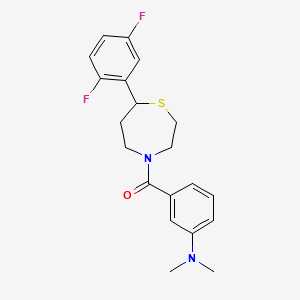
![N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980323.png)
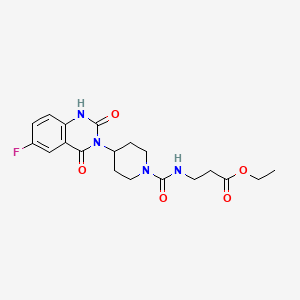

![1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980326.png)
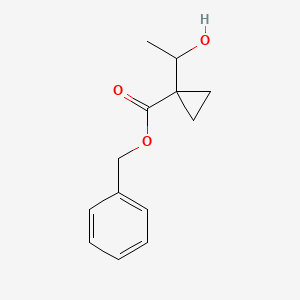
![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2980333.png)
